molecular formula C18H18O7 B12426143 Glucuronide o-phenylphenol-d5

Glucuronide o-phenylphenol-d5

Cat. No.: B12426143
M. Wt: 351.4 g/mol
InChI Key: AKSKFIDXFDAABG-NCGQZHLTSA-N
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Description

Glucuronide o-phenylphenol-d5 is a deuterated analog of o-phenylphenol glucuronide. This compound is a metabolite of 2-phenylphenol, which is an agricultural fungicide. The deuterium labeling in this compound makes it useful as an internal standard in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucuronide o-phenylphenol-d5 involves the glucuronidation of o-phenylphenol-d5. The process typically starts with the preparation of the peracylated ester intermediate, which is then subjected to basic hydrolysis to yield the free glucuronide . Mild conditions are often employed to avoid the formation of contaminating by-products during the deprotection step .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glucuronide o-phenylphenol-d5 primarily undergoes glucuronidation reactions. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions: The glucuronidation process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and various glucuronosyltransferase enzymes . Basic hydrolysis conditions are employed to deprotect the peracylated ester intermediate .

Major Products Formed: The major product formed from the glucuronidation of o-phenylphenol-d5 is this compound itself. Hydrolysis reactions can yield the corresponding aglycone, o-phenylphenol-d5 .

Scientific Research Applications

Glucuronide o-phenylphenol-d5 is widely used in scientific research as an internal standard for analytical methods, particularly in mass spectrometry . Its deuterium labeling allows for precise quantification of o-phenylphenol glucuronide in biological samples. Additionally, it is used in studies related to the metabolism and pharmacokinetics of phenolic compounds .

Mechanism of Action

The mechanism of action of glucuronide o-phenylphenol-d5 involves its role as a metabolite in the glucuronidation pathway. Glucuronidation is a phase II metabolic process that enhances the water solubility of compounds, facilitating their excretion from the body . The molecular targets involved in this process include various glucuronosyltransferase enzymes .

Comparison with Similar Compounds

Similar Compounds:

  • o-Phenylphenol glucuronide
  • Triclosan-O-glucuronide
  • 4-methylumbelliferyl glucuronide

Uniqueness: Glucuronide o-phenylphenol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms serve as markers, allowing for accurate quantification and differentiation from non-deuterated analogs.

Properties

Molecular Formula

C18H18O7

Molecular Weight

351.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1/i1D,2D,3D,6D,7D

InChI Key

AKSKFIDXFDAABG-NCGQZHLTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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